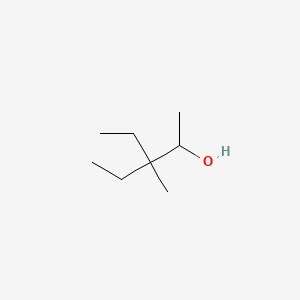
3-Ethyl-3-methyl-2-pentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-methylpentan-2-ol is an organic compound with the molecular formula C8H18O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethyl-3-methylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of ethylmagnesium bromide with methyl acetate in the presence of a solvent such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of 3-ethyl-3-methylpentan-2-ol may involve the use of more scalable and cost-effective methods. These methods often include the use of catalytic processes and optimized reaction conditions to ensure high yield and purity of the final product. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into corresponding alkanes or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrogen halides (HX) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or other reduced forms.
Substitution: Alkyl halides or other substituted products.
Aplicaciones Científicas De Investigación
3-Ethyl-3-methylpentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-ethyl-3-methylpentan-2-ol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s reactivity and behavior in different chemical and biological systems. Specific molecular targets and pathways may vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpentan-2-ol: Another tertiary alcohol with a similar structure but different branching.
2-Methyl-3-pentanol: A secondary alcohol with a different arrangement of carbon atoms.
3-Ethyl-2-methylpentane: A hydrocarbon with a similar carbon skeleton but lacking the hydroxyl group
Uniqueness
3-Ethyl-3-methylpentan-2-ol is unique due to its specific branching and the presence of a tertiary hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
66576-22-5 |
|---|---|
Fórmula molecular |
C8H18O |
Peso molecular |
130.23 g/mol |
Nombre IUPAC |
3-ethyl-3-methylpentan-2-ol |
InChI |
InChI=1S/C8H18O/c1-5-8(4,6-2)7(3)9/h7,9H,5-6H2,1-4H3 |
Clave InChI |
SLBLSROGXMXPPF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















